molecular formula C12H10ClN3O B14230299 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide CAS No. 560091-54-5

2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide

Cat. No.: B14230299
CAS No.: 560091-54-5
M. Wt: 247.68 g/mol
InChI Key: LIYKEFYLJCGLDA-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide is an organic compound with the molecular formula C12H10ClN3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its pale yellow solid appearance and its solubility in organic solvents such as chloroform, dichloromethane, and methanol .

Preparation Methods

The synthesis of 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide involves a multi-step process. One common method includes the reaction of 2-chloro-4-methylpyridine with methylamine to form a methylamide intermediate. This intermediate is then reacted with nicotinoyl chloride to yield the final product[2][2]. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as phosphorus oxychloride, for several hours .

Chemical Reactions Analysis

2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

  • 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
  • 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide

These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities .

Properties

CAS No.

560091-54-5

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H10ClN3O/c1-8-4-6-14-10(7-8)16-12(17)9-3-2-5-15-11(9)13/h2-7H,1H3,(H,14,16,17)

InChI Key

LIYKEFYLJCGLDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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